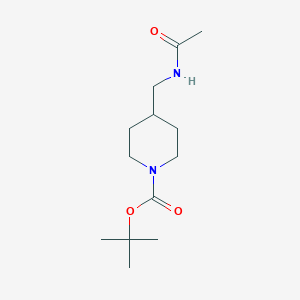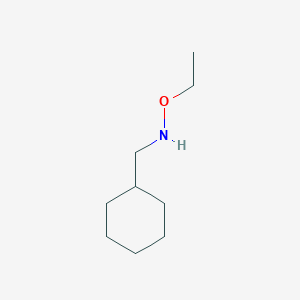
2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Overview
Description
2-Hydroxy-3-iodo-4-methoxybenzaldehyde, also known as vanillin iodine, is a chemical compound that is commonly used in scientific research. It is a derivative of vanillin, which is a flavoring agent commonly found in food products. The compound is widely used in the field of chemistry due to its unique properties and potential applications.
Scientific Research Applications
Taste Modifying Properties
2-Hydroxy-4-methoxybenzaldehyde, a compound related to 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, has been isolated from Mondia whytei Skeels and is known for its taste-modifying properties. This compound is also responsible for the sweet aromatic fragrance of M. whytei root-bark (Mukonyi & Ndiege, 2001).
Antimicrobial and Antiaflatoxigenic Activities
2-Hydroxy-4-methoxybenzaldehyde has demonstrated significant antimicrobial properties and possesses antiaflatoxigenic potency. Schiff bases derived from this compound, especially when reacted with amino sugar, have shown notable activity against Aspergillus flavus, a pathogenic fungus, and can substantially reduce aflatoxin B1 production (Harohally et al., 2017).
Self-Organization in Enzymatic Polymerization
In a study focusing on the enzymatic polymerization of 2-hydroxy-3-methoxybenzaldehyde, researchers observed self-organization within the system, resulting in the formation of spatial periodic structures. This indicates the potential for creating complex molecular structures through controlled reactions (Karmanov & Monakov, 1994).
Synthesis and Analysis
Research has been conducted on synthesizing and developing Schiff bases of 4-hydroxy-3-methoxybenzaldehyde. Techniques like high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry have been employed for qualitative analysis of these derivatives, highlighting the compound's importance in chemical synthesis (Chigurupati et al., 2017).
Molecular Charge Transfer Effects
The absorption and fluorescence spectral characteristics of 4-hydroxy-3-methoxybenzaldehyde have been studied in various solvents and conditions. This research helps in understanding the intramolecular charge transfer effects in such compounds, which is crucial for their application in materials science and chemistry (Rajendiran & Balasubramanian, 2008).
properties
IUPAC Name |
2-hydroxy-3-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYIQRFHSRAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)


![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)




